![molecular formula C10H16N5Na2O14P3 B1340535 ATP disodium salt CAS No. 34369-07-8](/img/structure/B1340535.png)
ATP disodium salt
Overview
Description
ATP disodium salt, also known as Adenosine 5’-triphosphate disodium salt, is an organic sodium salt . It consists of an ATP and a ({ (2R,3S,4R,5R)-3,4-dihydroxy-5- (9h -purin-9-yl)oxolan-2-yl)methylphosphonatooxy)phosphonate . It plays a crucial role in providing a source of energy for cells and is a central component of energy storage and metabolism in the body .
Synthesis Analysis
ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase . A rapid and simple strategy for the synthesis of ATP disodium salt has been reported using the adenosine 5’-triphosphate (ATP) disodium salt as a biocompatible phosphorus source and stabilizer by the sonochemical method in mixed solvents of water and ethylene glycol .Molecular Structure Analysis
The three-dimensional structure of the hydrated disodium salt of adenosine triphosphate (Na 2 ATP) has been determined from an X-ray diffraction study to a resolution of 0.9 Å . The molecular formula of ATP disodium salt is C10H14N5Na2O13P3 .Chemical Reactions Analysis
ATP is required for major reactions and processes that occur in living cells, such as muscle contraction, phosphorylation, and active transport . It is also the key molecule in extracellular purinergic signaling mechanisms, with an established crucial role in inflammation and several additional disease conditions .Physical And Chemical Properties Analysis
ATP disodium salt is a high-energy phosphoric acid compound that is extremely unstable to heat and quickly decomposes to produce adenosine diphosphate disodium, adenosine sodium monophosphate, and phosphoric acid .Scientific Research Applications
Cellular Energy Currency
ATP disodium salt is widely recognized as the universal energy currency of the cell. It is crucial in various cellular processes including respiration, biosynthetic reactions, motility, and cell division . Its role as an energy transfer molecule allows it to be used in studies related to metabolism and energy consumption within cells.
Kinase Activity Substrate
This compound serves as a substrate for many kinases which are involved in cell signaling. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, like ATP, to specific substrates, a process known as phosphorylation. This activity is central to many signaling pathways and regulatory mechanisms within cells .
Adenylate Cyclase Activation
ATP disodium salt hydrate is used in the activation of adenylate cyclase enzymes that convert ATP to cyclic AMP (cAMP). cAMP acts as a second messenger important in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism .
Bioluminescent Assays
In bioluminescence assays, ATP is used as a standard for measuring the presence and concentration of ATP in various samples. These assays are important for determining cell viability, proliferation, and death . The bioluminescent reaction involving ATP is a cornerstone in microbiological tests and hygiene monitoring.
Cell Viability and Proliferation Studies
The level of ATP within cells is indicative of their viability and proliferation rate. Methods have been developed to extract ATP from tissues and cells efficiently, allowing researchers to evaluate these cellular states accurately .
Energy Transmission Studies
Due to its role in bioenergetics, ATP disodium salt is used in studies focusing on energy transmission within organisms. It helps in understanding how energy is stored and transferred at the cellular level .
Mechanism of Action
Target of Action
Adenosine 5’-triphosphate (ATP) disodium salt, also known as ATP disodium salt hydrate, is a central component of energy storage and metabolism in living organisms . It primarily targets various cellular processes, including respiration, biosynthetic reactions, active transport, and motility . ATP is also a substrate of many kinases involved in cell signaling and adenylate cyclase, which produces the secondary messenger cyclic adenosine monophosphate (cAMP) . Furthermore, ATP can act as an extracellular signaling molecule through interactions with specific purinergic receptors to mediate a variety of processes, including neurotransmission, inflammation, apoptosis, and bone remodeling .
Mode of Action
ATP is known as the “molecular currency” of intracellular energy transfer . It is able to store and transport chemical energy within cells . ATP also plays an important role in the synthesis of nucleic acids . ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase .
Biochemical Pathways
ATP is involved in numerous biochemical pathways. It is synthesized in mitochondria by oxidative phosphorylation . ATP is also used in many cellular processes, including respiration, biosynthetic reactions, active transport, and motility . ATP is a substrate of many kinases involved in cell signaling and adenylate cyclase, which produces the secondary messenger cyclic adenosine monophosphate (cAMP) .
Pharmacokinetics
The pharmacokinetics of ATP disodium salt are complex due to its ubiquitous presence and central role in cellular metabolism. The efficiency of ATP extraction from tissues and cells is a major determinant of the accuracy of assays used to measure ATP levels . ATP cannot be stored, hence its consumption must closely follow its synthesis .
Result of Action
The action of ATP disodium salt results in the provision of metabolic energy to drive metabolic pumps . It serves as a coenzyme in a wide array of enzymatic reactions . Depletion of ATP is a sensitive marker of impaired cellular function and viability .
Action Environment
The action of ATP disodium salt is influenced by various environmental factors. For instance, the efficiency of ATP extraction can be affected by the protein concentration of the tissue from which it is being extracted . Additionally, ATP disodium salt is sensitive to temperature and should be stored at -20°C .
Future Directions
properties
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBQNWBHIXNPRU-MSQVLRTGSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5Na2O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036108 | |
Record name | Adenosine 5'-triphosphate disodium salt hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine 5'-triphosphate disodium salt hydrate | |
CAS RN |
34369-07-8 | |
Record name | Adenosine 5'-triphosphate disodium salt hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adenosine 5â?²-triphosphate disodium salt hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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